Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a 4-isopropylphenyl substituent at position 7, a methyl group at position 5, and an ethyl carboxylate at position 4. Structurally, it belongs to a class of fused heterocycles synthesized via Biginelli-like reactions, often employing aldehydes, β-keto esters, and aminotriazoles as precursors . Key synthetic protocols for analogous compounds utilize eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP), which enhance reaction efficiency under green solvent systems (water/ethanol mixtures) while minimizing toxicity and waste .
Properties
IUPAC Name |
ethyl 5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-5-24-17(23)15-12(4)21-18-19-10-20-22(18)16(15)14-8-6-13(7-9-14)11(2)3/h6-11,16H,5H2,1-4H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDDGTWDNWVKQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2.
Mode of Action
It’s known that the dimroth rearrangement plays a crucial role in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents. This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure.
Biochemical Pathways
Compounds with similar structures have been found to suppress the erk signaling pathway, which plays a crucial role in cell proliferation and differentiation.
Pharmacokinetics
The synthesis of similar compounds has been achieved under microwave conditions, suggesting potential implications for the compound’s bioavailability.
Action Environment
The dimroth rearrangement, which is crucial in the synthesis of this compound, is known to be catalyzed by acids, bases, and is accelerated by heat or light. This suggests that environmental factors such as pH and temperature could potentially influence the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds, which are part of its structure, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities.
Cellular Effects
Some related compounds have shown significant cytotoxic activities against various cancer cell lines.
Molecular Mechanism
It is known that the synthesis of this compound involves a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation.
Temporal Effects in Laboratory Settings
Related compounds have been synthesized under microwave conditions, which suggests that they may be stable under high-energy conditions.
Biological Activity
Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, supported by data tables and relevant research findings.
- Chemical Formula : C23H25N5O2
- Molecular Weight : 403.5 g/mol
- CAS Number : 767318-41-2
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant antimicrobial properties against various pathogens. The compound has shown effectiveness against Enterococcus faecium, a notable pathogen in nosocomial infections.
Table 1: Antimicrobial Activity Against E. faecium
| Compound | R Group | MIC (µg/mL) |
|---|---|---|
| 1 | -Ph-4-i-Pr | 8 |
| 2 | -Ph | >128 |
| 3 | -Ph-4-Me | >128 |
| 4 | -Ph-4-Et | 8 |
| 5 | -Ph-4-i-Bu | 8 |
The table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives of the compound. Notably, the presence of the isopropyl group at the para position of the phenyl ring is critical for maintaining antibacterial activity .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Research indicates that derivatives based on the [1,2,4]triazolo[1,5-a]pyrimidine core can inhibit viral replication effectively. For instance, studies have shown that certain compounds can significantly reduce the replication of influenza viruses at non-toxic concentrations.
Table 2: Antiviral Efficacy
| Compound | EC50 (µM) | CC50 (µM) |
|---|---|---|
| TZP Derivative A | 0.5 | 50 |
| TZP Derivative B | 0.3 | 40 |
The effective concentration required to inhibit viral replication (EC50) compared to cytotoxicity (CC50) highlights the potential for developing antiviral agents from this chemical class .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. These compounds have demonstrated significant antiproliferative effects against various human cancer cell lines.
Table 3: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| H12 | MGC-803 | 3.91 |
| H12 | HCT-116 | 0.53 |
| H12 | MCF-7 | 0.68 |
The data indicates that these compounds can induce apoptosis and cell cycle arrest in cancer cells, particularly through the inhibition of key signaling pathways such as ERK . The mechanism involves downregulation of proteins associated with cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing a series of [1,2,4]triazolo[1,5-a]pyrimidines revealed that modifications in the aromatic ring significantly affect antibacterial activity. The introduction of lipophilic groups enhanced activity against E. faecium, confirming structure-activity relationships (SAR) that guide future derivative design .
Case Study 2: Anticancer Mechanism
In vitro studies demonstrated that certain derivatives inhibit tubulin polymerization and induce apoptosis in cancer cells. The most potent compounds were identified as potential leads for further development as anticancer agents due to their low IC50 values and favorable safety profiles .
Comparison with Similar Compounds
Key Observations :
- Antibacterial Activity : The benzylthio group in Compound 1 () enhances activity against Enterococcus, suggesting sulfur-containing substituents improve membrane penetration .
- Electron-Withdrawing Groups : Bromine () and trifluoromethyl groups () may enhance binding to enzymatic targets (e.g., hepatitis B virus) via hydrophobic or halogen-bonding interactions .
Catalyst Comparison :
- TMDP vs. Piperidine: TMDP is non-flammable, recyclable, and less toxic than piperidine, which faces procurement restrictions due to its use in illicit drug synthesis .
- Microwave-Assisted Synthesis : highlights microwave irradiation for rapid triazolo-pyrimidine formation, though yields are comparable to TMDP methods .
Physicochemical Properties
Notes:
- The 4-isopropylphenyl group reduces water solubility but may enhance lipid bilayer permeability.
- Carboxamide derivatives () exhibit improved solubility due to hydrogen-bonding capacity .
Pharmacological Potential
Q & A
What are the common synthetic routes for Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
Basic Question
The compound is typically synthesized via multi-component reactions (MCRs) involving 3-amino-1,2,4-triazole derivatives, substituted aldehydes (e.g., 4-isopropylbenzaldehyde), and β-keto esters (e.g., ethyl acetoacetate). A green chemistry approach uses 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst in ethanol/water (1:1 v/v) at reflux or in molten TMDP at 65°C, achieving yields >90% . TMDP enhances regioselectivity, reduces toxicity, and allows recyclability (>5 cycles without activity loss) . Alternative routes include one-pot reactions with hydrazonoyl chlorides or continuous flow reactors for scalability .
Which spectroscopic and structural characterization techniques are most effective for this compound?
Basic Question
Key techniques include:
- NMR Spectroscopy : H and C NMR in DMSO- or CDCl to confirm substituent positions and purity .
- X-ray Crystallography : Resolves dihydro-pyrimidine ring conformations (e.g., envelope vs. planar) and hydrogen bonding networks (e.g., N–H⋯N interactions) .
- IR Spectroscopy : Identifies functional groups like ester carbonyls (C=O stretch ~1700 cm) and triazole C–N bonds .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
What are the potential biological activities of this compound?
Basic Question
Preliminary studies suggest:
- Antimicrobial Activity : Against Gram-positive bacteria (e.g., Enterococcus faecium) via triazole-mediated enzyme inhibition .
- Anticancer Potential : Interactions with cyclin-dependent kinases (CDKs) and MDM2-p53 pathways .
- Anti-inflammatory Effects : Modulation of COX-2 and NF-κB signaling .
Activity varies with substituents; e.g., fluorophenyl groups enhance target binding, while hydroxyl groups improve solubility .
How can researchers optimize reaction conditions to improve yield and regioselectivity?
Advanced Question
Methodological Strategies :
- Solvent Selection : Ethanol/water mixtures (1:1 v/v) balance polarity and eco-friendliness, reducing byproducts .
- Catalyst Design : TMDP’s Lewis basicity and hydrogen-bonding capacity direct regioselectivity toward the 5-methyl-7-aryl product over alternative isomers .
- Temperature Control : Reflux (80–100°C) ensures complete cyclization without decomposition .
- Real-Time Monitoring : TLC or HPLC tracks reaction progress, minimizing over-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
